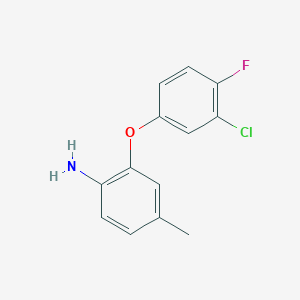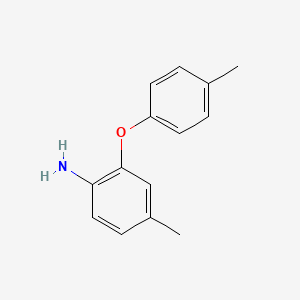
4-(4-Benzylphenoxy)-3-chloroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-(4-Benzylphenoxy)-3-chloroaniline is a chemical of interest in various research studies due to its potential applications and reactivity. It is related to 4-chloroaniline derivatives, which have been the subject of several investigations. These studies have explored different aspects of the compound's behavior, including its generation, reactivity, and potential for forming novel complexes and derivatives.
Synthesis Analysis
A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline, which is structurally related to the compound of interest, has been described in the literature. The synthesis involves the reduction of 4-benzyloxy-3-chloronitrobenzene using SnCl2, resulting in high yield, high purity, and free of tin residues. This process is suitable for kilogram-scale synthesis and could potentially be adapted for the synthesis of 4-(4-Benzylphenoxy)-3-chloroaniline .
Molecular Structure Analysis
The molecular structure of related compounds, such as the novel binary organic complex formed from 4-chloroaniline and 3-hydroxy-4-methoxybenzaldehyde, has been studied using XRD, confirming the formation of the complex and identifying the crystal structure and atomic packing. This suggests that similar analytical techniques could be employed to determine the molecular structure of 4-(4-Benzylphenoxy)-3-chloroaniline .
Chemical Reactions Analysis
The reactivity of 4-chloroaniline derivatives has been extensively studied. For instance, the generation and reactivity of the 4-aminophenyl cation, which could be a reactive intermediate in the chemistry of 4-(4-Benzylphenoxy)-3-chloroaniline, have been explored. This cation exhibits electrophilic substitution reactions with various aromatic compounds and can be trapped by nucleophiles . Additionally, the electrochemical oxidation of 4-chloroaniline has been investigated, leading to the synthesis of derivatives such as 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide, which could provide insights into the electrochemical behavior of 4-(4-Benzylphenoxy)-3-chloroaniline .
Physical and Chemical Properties Analysis
The physicochemical properties of a novel binary organic complex involving 4-chloroaniline have been characterized, including heat of fusion, entropy of fusion, and refractive index. These properties are crucial for understanding the behavior of the compound under various conditions and could be relevant for the analysis of 4-(4-Benzylphenoxy)-3-chloroaniline . The electrochemical study of 4-chloroaniline also contributes to the understanding of its physical and chemical properties, particularly in terms of its oxidation behavior and the stability of its intermediates and products .
Wissenschaftliche Forschungsanwendungen
Photolysis and Chemical Reactivity
4-Chloroaniline, a related compound, undergoes photoheterolysis in polar media, forming triplet phenyl cations. These cations have applications in various chemical reactions, such as electrophilic substitution and reduction processes (Guizzardi et al., 2001).
Cross-Linkage in Environmental Chemistry
4-Chloroaniline can cross-link with phenolic acids in the presence of fungal phenol oxidase, leading to the formation of hybrid compounds. This reaction has implications for understanding pesticide degradation and soil chemistry (Bollag et al., 1983).
Synthesis of Antimicrobial Compounds
Research shows that derivatives of 4-chloroaniline can be synthesized and exhibit antimicrobial activity. These compounds are potential candidates for developing new antimicrobial agents (Patel et al., 2011; Patel & Patel, 2012).
Crystal Structure Analysis
Studies on the crystal structure of derivatives of 4-chloroaniline, like 1-Chloro-2-methyl-4-nitrobenzene, provide insights into molecular geometry and intermolecular interactions. This is valuable for material science and molecular engineering applications (Saeed & Simpson, 2012).
Development of Polymeric Materials
Novel polyimides containing derivatives of 4-chloroaniline demonstrate excellent thermal stability and solubility in polar solvents, making them suitable for high-performance polymeric materials (Khosa et al., 2014).
Eigenschaften
IUPAC Name |
4-(4-benzylphenoxy)-3-chloroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO/c20-18-13-16(21)8-11-19(18)22-17-9-6-15(7-10-17)12-14-4-2-1-3-5-14/h1-11,13H,12,21H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWSSGFMEFUZIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649866 |
Source


|
| Record name | 4-(4-Benzylphenoxy)-3-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzylphenoxy)-3-chloroaniline | |
CAS RN |
84866-01-3 |
Source


|
| Record name | 4-(4-Benzylphenoxy)-3-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine](/img/structure/B1329034.png)




